2-[2-(2-chlorophenoxy)acetyl]-N-(4-nitrophenyl)-1-hydrazinecarbothioamide
Description
The compound 2-[2-(2-chlorophenoxy)acetyl]-N-(4-nitrophenyl)-1-hydrazinecarbothioamide features a 2-chlorophenoxy group attached to an acetyl moiety, linked to a hydrazinecarbothioamide scaffold substituted with a 4-nitrophenyl group. Below, we compare its structural and functional attributes with closely related compounds.
Properties
IUPAC Name |
1-[[2-(2-chlorophenoxy)acetyl]amino]-3-(4-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O4S/c16-12-3-1-2-4-13(12)24-9-14(21)18-19-15(25)17-10-5-7-11(8-6-10)20(22)23/h1-8H,9H2,(H,18,21)(H2,17,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDZZHZQOYNLBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-chlorophenoxy)acetyl]-N-(4-nitrophenyl)-1-hydrazinecarbothioamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 2-(2-chlorophenoxy)acetyl chloride: This intermediate is synthesized by reacting 2-chlorophenol with acetyl chloride in the presence of a base such as pyridine.
Formation of the hydrazinecarbothioamide moiety: This step involves the reaction of the acetyl chloride intermediate with thiosemicarbazide to form the hydrazinecarbothioamide group.
Coupling with 4-nitroaniline: The final step involves coupling the hydrazinecarbothioamide intermediate with 4-nitroaniline under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-chlorophenoxy)acetyl]-N-(4-nitrophenyl)-1-hydrazinecarbothioamide can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
The compound 2-[2-(2-chlorophenoxy)acetyl]-N-(4-nitrophenyl)-1-hydrazinecarbothioamide is a complex organic molecule with a unique structure that includes chlorophenoxy, nitrophenyl, and hydrazinecarbothioamide groups. It has potential applications in scientific research due to its structure.
Overview
IUPAC Name The IUPAC name for this compound is 1-[[2-(2-chlorophenoxy)acetyl]amino]-3-(4-nitrophenyl)thiourea.
Description this compound’s structural features contribute to its reactivity and potential utility in different chemical and biological contexts.
Potential Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation The nitrophenyl group can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide .
- Reduction The nitrophenyl group can be reduced to an amino group under suitable conditions. Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
- Substitution The chlorophenoxy group can participate in nucleophilic substitution reactions. Nucleophiles such as amines or thiols can be used in substitution reactions.
Mechanism of Action
The mechanism of action of 2-[2-(2-chlorophenoxy)acetyl]-N-(4-nitrophenyl)-1-hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the nitrophenyl and chlorophenoxy groups allows for specific interactions with biological macromolecules, potentially leading to inhibition or activation of certain pathways.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key structural analogs differ in substituent positions, aromatic systems, or additional heterocycles.
Table 1: Structural and Molecular Data
Structure-Activity Relationships (SAR)
- Chlorine Substitution: Dichlorophenoxy () increases lipophilicity, possibly improving membrane permeability but reducing solubility. The single chloro in the target compound balances these properties.
- Heterocyclic Modifications : Tetrazole () and benzimidazole () rings introduce planar geometries, favoring interactions with hydrophobic enzyme pockets. The target compound’s thioamide group may instead facilitate hydrogen bonding or metal coordination.
Biological Activity
The compound 2-[2-(2-chlorophenoxy)acetyl]-N-(4-nitrophenyl)-1-hydrazinecarbothioamide is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a chlorophenoxy group, a nitrophenyl moiety, and a hydrazinecarbothioamide functional group, which contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of hydrazine compounds can inhibit tumor cell proliferation. The presence of the nitrophenyl group is believed to enhance cytotoxicity against various cancer cell lines.
- Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
- Enzyme Inhibition : There is evidence that this compound may inhibit specific enzymes involved in cancer progression and inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : Preliminary studies suggest that the compound may interact with DNA, potentially leading to cytotoxic effects in rapidly dividing cells. This interaction could involve intercalation or groove binding, disrupting normal DNA function.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis. Increased ROS levels can damage cellular components, including lipids, proteins, and nucleic acids.
- Enzyme Modulation : The hydrazine moiety may act as an inhibitor for enzymes such as topoisomerases or proteases that are crucial for cancer cell survival and proliferation.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antitumor Efficacy : In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines with IC50 values indicating significant potency (see Table 1).
- Antimicrobial Activity : The compound exhibited antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics (see Table 2).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
